molecular formula C11H9ClN2O B1589701 2-Chloro-4-(4-methoxyphenyl)pyrimidine CAS No. 75634-04-7

2-Chloro-4-(4-methoxyphenyl)pyrimidine

Cat. No. B1589701
CAS RN: 75634-04-7
M. Wt: 220.65 g/mol
InChI Key: TZERORVMIAWOMA-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.7 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine involves the reaction of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid . The reaction is carried out in the presence of a palladium catalyst and sodium carbonate . The yield of the reaction varies, with reported yields ranging from 80% to 97% .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(4-methoxyphenyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .

Scientific Research Applications

Crystallography and Molecular Structure Analysis

  • Crystallography and Hydrogen-bonded Sheets Formation : A study by Trilleras et al. (2009) on similar pyrimidine derivatives highlights their isostructural nature and the formation of hydrogen-bonded sheets from specific ring structures, which is significant in understanding molecular interactions and crystal formation (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Antibacterial Properties

  • Synthesis and Antibacterial Evaluation : Cieplik et al. (2008) synthesized and evaluated the antibacterial properties of pyrimidine derivatives, highlighting the importance of chemical structure in biological activity. This research underscores the potential of 2-Chloro-4-(4-methoxyphenyl)pyrimidine in developing antibacterial agents (Cieplik, Raginia, Pluta, Gubrynowicz, Bryndal, & Lis, 2008).

Antiviral Activity

  • Antiviral Potential : Hocková et al. (2003) explored the antiviral activity of pyrimidine derivatives, particularly against retroviruses. This research indicates the potential of 2-Chloro-4-(4-methoxyphenyl)pyrimidine in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis and Optimization

  • Optimized Synthesis for Anticancer Applications : Kou and Yang (2022) developed a rapid synthesis method for pyrimidine derivatives, emphasizing their importance as intermediates in small molecule anticancer drugs. This indicates the relevance of 2-Chloro-4-(4-methoxyphenyl)pyrimidine in cancer research (Kou & Yang, 2022).

Herbicidal Activity

  • Herbicidal Efficacy : A study by Li Gong-chun (2011) on pyrimidine derivatives demonstrated their effectiveness as herbicides, specifically against Brassica napus. This highlights the potential agricultural applications of 2-Chloro-4-(4-methoxyphenyl)pyrimidine (Li Gong-chun, 2011).

Imaging in Parkinson's Disease

  • Imaging Agent for Parkinson's Disease : Wang et al. (2017) synthesized a compound related to 2-Chloro-4-(4-methoxyphenyl)pyrimidine as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showing its applicability in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Safety And Hazards

2-Chloro-4-(4-methoxyphenyl)pyrimidine may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZERORVMIAWOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456939
Record name 2-chloro-4-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methoxyphenyl)pyrimidine

CAS RN

75634-04-7
Record name 2-chloro-4-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(4-methoxyphenyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxyphenylboronic acid (3.0 g, 19.7 mmol) and 2,4-dichloropyrimidine (5.9 g, 39.0 mmol) in dry acetonitrile (120 mL) was added a 0.4 M solution of Na2CO3 (120 mL) followed by Pd(PPh3)4 (400 mg, 0.35 mmol). The suspension was degassed and heated at 90° C. for 16 h, cooled down and concentrated to produce a precipitate which was collected by filtration, washed with water, dried and purified by flash chromatography on silica gel (EtOAc/CH2Cl2: 5/95) to afford the title compound 17 (4.25 g, 19.3 mmol, 97% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Dolšak, K Mrgole, M Sova - Catalysts, 2021 - mdpi.com
Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. In this study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and …
Number of citations: 3 www.mdpi.com
SD SC, SG SIE, SL SK, ST SM, SY SV - researchgate.net
(57) Abstract: Provided are new biphenyl derivatives of formula (Ia). These compounds act as aromatase and sulfatase inhibitors. They are particularly useful for treating pathological …
Number of citations: 0 www.researchgate.net
G Chen, Y Cai, Y Su, D Wang, X Pan… - Veterinary Medicine and …, 2021 - Wiley Online Library
Background Meat quality and flavour are important criteria for judging fresh pork and processed products. However, there have been few studies on meat quality and volatile flavour …
Number of citations: 16 onlinelibrary.wiley.com
RP Law, S Ukuser, DT Tape, EPA Talbot - Synthesis, 2017 - thieme-connect.com
The regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines via triflic anhydride mediated amide activation and intramolecular cyclisation is reported. The nature of the added …
Number of citations: 11 www.thieme-connect.com

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